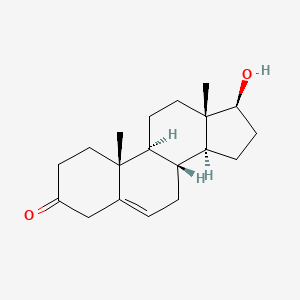

17beta-Hydroxy-5-androsten-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H28O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,14-17,21H,4-11H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

SEDRVEWTPRTLOZ-DYKIIFRCSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=O)C4)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CCC(=O)C4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=O)C4)C |

Origin of Product |

United States |

Biosynthesis and Endogenous Production of 17beta Hydroxy 5 Androsten 3 One

Precursor Substrate Utilization in 17beta-Hydroxy-5-androsten-3-one Synthesis

The entire family of steroid hormones shares a common origin, underscoring the efficiency and elegance of metabolic pathways. The foundational molecule for this extensive array of bioactive compounds is cholesterol.

Enzymatic Cascade and Stereochemistry of Dehydroepiandrosterone (B1670201) Biosynthesis

The journey from cholesterol to DHEA, the immediate precursor for the pathways leading to this compound, involves two key enzymes from the cytochrome P450 superfamily. nih.gov These enzymes meticulously modify the steroid nucleus to produce pregnenolone (B344588) and then DHEA.

Located on the inner mitochondrial membrane, the Cytochrome P450 side-chain cleavage enzyme, also known as P450scc or CYP11A1, catalyzes the conversion of cholesterol to pregnenolone. nih.govnih.gov This reaction is not a single event but a sequence of three separate mono-oxygenase reactions: two hydroxylations at carbons C20 and C22, followed by the cleavage of the carbon-carbon bond between them. nih.govnih.gov This enzymatic action removes a six-carbon side chain from cholesterol, resulting in the 21-carbon steroid, pregnenolone, which is the universal precursor to all other steroid hormones. nih.govnih.govpatsnap.com

Following its synthesis in the mitochondria, pregnenolone moves to the endoplasmic reticulum, where it encounters the bifunctional enzyme CYP17A1. nih.gov This enzyme possesses two distinct activities that are crucial for androgen synthesis. nih.govnih.gov

17α-hydroxylase activity : CYP17A1 first hydroxylates pregnenolone at the C17 position, converting it to 17α-hydroxypregnenolone. nih.govwikipedia.orgmedlineplus.gov

17,20-lyase activity : The same enzyme then cleaves the bond between C17 and C20 of 17α-hydroxypregnenolone. This reaction removes the two-carbon side chain, yielding the 19-carbon steroid, Dehydroepiandrosterone (DHEA). nih.govnih.govmedlineplus.gov

This dual functionality makes CYP17A1 a critical branch point in steroidogenesis, directing precursors toward the synthesis of androgens or, in its absence, toward mineralocorticoids. nih.govwikipedia.org

The catalytic activity of cytochrome P450 enzymes is dependent on the transfer of electrons from the cofactor NADPH. researchgate.net This electron transfer is not direct but is mediated by specific redox partner proteins. The type of redox partner depends on the subcellular location of the P450 enzyme. nih.govmdpi.com

For mitochondrial CYP11A1 : The electrons are transferred from NADPH via a short chain consisting of two proteins: Adrenodoxin Reductase (a flavoprotein) and Adrenodoxin (an iron-sulfur protein). nih.govresearchgate.net

For microsomal CYP17A1 : The electron donor is Cytochrome P450 Oxidoreductase (POR), a larger flavoprotein that contains both FAD and FMN domains. nih.govresearchgate.netresearchgate.net The 17,20-lyase activity of CYP17A1 is specifically enhanced by the allosteric binding of another redox protein, Cytochrome b5. nih.govresearchgate.net

These redox systems are indispensable for the function of steroidogenic enzymes. nih.govmdpi.com

Steroidogenic Pathways Leading to this compound

The direct precursor to this compound is Androst-5-ene-3β,17β-diol. The formation of this intermediate and its subsequent conversion to the final compound involves two key hydroxysteroid dehydrogenase (HSD) enzymes.

The established pathway proceeds as follows:

Dehydroepiandrosterone (DHEA) , produced as described above, undergoes reduction at the C17-ketone group. This reaction is catalyzed by a member of the 17β-Hydroxysteroid Dehydrogenase (17β-HSD) family, converting DHEA into Androst-5-ene-3β,17β-diol .

Next, the 3β-hydroxyl group of Androst-5-ene-3β,17β-diol is oxidized to a 3-ketone. This step is catalyzed by 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) . acs.org

It is important to note that the 3β-HSD enzyme complex typically catalyzes both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the double bond from the Δ5 position (between carbons 5 and 6) to the thermodynamically more stable Δ4 position (between carbons 4 and 5). nih.govacs.org This dual action would primarily result in the formation of testosterone (B1683101) (17β-Hydroxy-4 -androsten-3-one). The formation of 17beta-Hydroxy-5 -androsten-3-one requires the 3β-HSD to act only as a dehydrogenase without isomerizing the double bond, which represents a less common or alternative metabolic route.

The Delta-5 (Δ5) Steroidogenic Pathway

The journey of steroid hormone biosynthesis commences with the conversion of cholesterol (a 27-carbon molecule) into pregnenolone (a C21 steroid). gsea-msigdb.org This initial and rate-limiting step is catalyzed by the cholesterol side-chain cleavage enzyme, CYP11A1, located in the mitochondria. gsea-msigdb.orggfmer.ch From pregnenolone, steroid synthesis can diverge into two main pathways: the Delta-5 or the Delta-4 pathway. gfmer.chuwyo.edu

The Delta-5 pathway is defined by the retention of a double bond between carbons 5 and 6 of the steroid B ring. uwyo.edu This pathway is the principal route for the synthesis of Dehydroepiandrosterone (DHEA). The key steps are:

17α-Hydroxylation : Pregnenolone is hydroxylated at the 17α position by the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), forming 17α-hydroxypregnenolone. gsea-msigdb.orggfmer.ch

17,20-Lyase Activity : The same enzyme, CYP17A1, then cleaves the side chain of 17α-hydroxypregnenolone to remove two carbons, yielding the 19-carbon steroid DHEA. gsea-msigdb.orguwyo.edu

This pathway is crucial for the production of adrenal and gonadal androgens. gsea-msigdb.org

Table 1: Enzymes and Intermediates of the Delta-5 Steroidogenic Pathway

| Substrate | Enzyme | Product |

|---|---|---|

| Cholesterol | CYP11A1 (Side-chain cleavage enzyme) | Pregnenolone |

| Pregnenolone | CYP17A1 (17α-hydroxylase activity) | 17α-Hydroxypregnenolone |

Comparative Analysis of Delta-5 and Delta-4 (Δ4) Pathways in Different Species Models

The Delta-4 pathway presents an alternative route where pregnenolone is first converted to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which shifts the double bond from the C5-6 position to the C4-5 position. uwyo.edu Progesterone is then converted to androstenedione (B190577) via 17α-hydroxyprogesterone. gfmer.ch The relative importance of the Delta-5 versus the Delta-4 pathway varies significantly across different tissues and species.

In humans, the Delta-5 pathway is the predominant source of androgens, particularly DHEA. nih.gov Enzyme kinetic studies have demonstrated that the 17,20-lyase activity of human CYP17A1 is markedly more efficient with the Delta-5 substrate (17α-hydroxypregnenolone) compared to the Delta-4 substrate (17α-hydroxyprogesterone), indicating that androgen production proceeds primarily through DHEA. nih.gov This is particularly evident in conditions like Polycystic Ovary Syndrome (PCOS), where ovarian androgen overproduction is consistent with excessive steroidogenesis via the Delta-5 pathway. nih.gov

In other species, the pathway preference can differ.

Hamster : In theca cells of hamster preovulatory follicles, the Delta-5 pathway is dominant before and shortly after stimulation by Luteinizing Hormone (LH). However, prolonged LH stimulation causes a switch to the Delta-4 pathway as the major metabolic route. nih.gov

Rat vs. Rabbit/Human : In vitro studies of testes show considerable species differences. oup.com Rabbit and human testes convert precursors to DHEA via the Delta-5 pathway, whereas this pathway is less prominent in rat testes. oup.com Significant differences in steroid-metabolizing enzymes, such as 5α-reductase, have also been noted between rats, dogs, and humans, highlighting the variability of steroidogenesis across species. nih.gov

Table 2: Comparative Overview of Delta-5 vs. Delta-4 Pathways

| Feature | Delta-5 Pathway | Delta-4 Pathway |

|---|---|---|

| Key Intermediate | Pregnenolone, 17α-Hydroxypregnenolone | Progesterone, 17α-Hydroxyprogesterone |

| Key Product | Dehydroepiandrosterone (DHEA) | Androstenedione |

| Defining Enzyme | CYP17A1 (17,20-lyase on Δ5 substrate) | 3β-HSD (converts Δ5 to Δ4) |

| Human Dominance | Predominant for androgen synthesis | Less efficient for androgen synthesis |

Cellular and Tissue-Specific Sites of Dehydroepiandrosterone Production

DHEA and its sulfated form, DHEA-S, are produced in several key locations throughout the body. anthropogeny.orgnih.gov

Adrenal Cortex (Zona Reticularis) Contributions

The primary site for the production of DHEA and DHEA-S in adult humans is the zona reticularis, the innermost layer of the adrenal cortex. anthropogeny.orgnih.govuthscsa.edu This specialized function is the result of a unique enzymatic profile: the zona reticularis expresses low levels of the enzyme 3β-hydroxysteroid dehydrogenase type II (HSD3B2) but high levels of CYP17A1. nih.govuthscsa.edunih.gov The low HSD3B2 activity prevents the conversion of pregnenolone into progesterone, thereby shunting steroid precursors into the Delta-5 pathway, leading to the synthesis of DHEA. uthscsa.edunih.gov

The fetal adrenal gland is another prolific source of DHEA, which serves as a crucial precursor for placental estrogen synthesis during pregnancy. nih.govcapes.gov.br After birth, the fetal zone of the adrenal cortex regresses, and DHEA production diminishes significantly. capes.gov.br Production rises again with the development of the zona reticularis at adrenarche, around the ages of 6-8. nih.gov With advancing age, DHEA secretion tends to decline, which may be linked to an involution of the zona reticularis. capes.gov.br

Gonadal Synthesis Mechanisms (Testis, Ovary)

The gonads are also significant sites of DHEA synthesis. nih.gov

Ovary : In the ovary, theca cells are responsible for producing androgens, including DHEA, via the Delta-5 pathway. nih.govnih.gov This DHEA can then be utilized by the adjacent granulosa cells, which express the aromatase enzyme (CYP19A1), to produce estrogens. nih.gov In women, DHEA is a critical precursor, accounting for about 75% of premenopausal estrogen production and 100% of estrogen production after menopause. nih.gov

Testis : In the testes, Leydig cells synthesize testosterone from pregnenolone, with DHEA serving as a key intermediate in the pathway. nih.gov Comparative studies have shown that human testes readily produce DHEA, underscoring the importance of the Delta-5 pathway in this tissue. oup.com

Neurosteroidogenesis: De Novo Synthesis in Brain Tissues (Glial Cells, Neurons)

The central nervous system is capable of synthesizing its own steroids, termed neurosteroids, de novo from cholesterol. bioone.orgresearchgate.net This process begins with the conversion of cholesterol to pregnenolone, a step that occurs in both glial cells and neurons. bioone.orgbioscientifica.com While it was once believed that glial cells (astrocytes and oligodendrocytes) were the primary sites of neurosteroidogenesis, more recent findings from single-cell transcriptomic analyses in mice indicate that de novo synthesis is predominantly confined to specific neuronal subtypes, such as cerebellar Purkinje cells and glutamatergic neurons. bioone.orgresearchgate.netbioscientifica.comnih.gov

The brain also engages in the intermediary synthesis of neurosteroids, converting circulating precursors into active hormones. nih.gov While the brain expresses the necessary enzymes for DHEA production, the capacity for subsequent conversion to more potent androgens appears to be limited, suggesting DHEA itself or its sulfated form may have direct roles in the brain. nih.gov

Regulatory Mechanisms of this compound Biosynthesis

The regulation of DHEA biosynthesis is a multifactorial process that is specific to each tissue.

Adrenal Gland : Adrenal steroidogenesis is primarily driven by the Adrenocorticotropic hormone (ACTH) from the pituitary gland. gfmer.ch However, the specific production of DHEA in the zona reticularis is controlled by the differential expression of key enzymes. The low expression of HSD3B2 is critical for shunting precursors to DHEA. nih.gov The expression of this gene is, in turn, regulated by transcription factors such as steroidogenic factor-1 (SF-1). ebi.ac.uk Furthermore, high expression of cytochrome b5, which enhances the 17,20-lyase activity of CYP17A1, and DHEA sulfotransferase (SULT2A1), which converts DHEA to DHEA-S for circulation, are also key regulatory points. nih.gov

Gonads : Gonadal steroid production is mainly under the control of Luteinizing Hormone (LH). gfmer.ch LH stimulates the expression of multiple steroidogenic genes in theca and Leydig cells, including StAR (Steroidogenic Acute Regulatory protein), CYP11A1, and CYP17A1, thereby boosting the entire steroidogenic cascade that leads to DHEA and subsequent sex hormones. nih.govresearchgate.net

Brain : Regulation of neurosteroidogenesis is not as well understood but is thought to be controlled by local signaling molecules, growth factors, and cytokines rather than systemic pituitary hormones. ebi.ac.uk For instance, certain interleukins have been shown to influence the expression of 3β-HSD genes, suggesting a complex interplay between the immune system and steroid synthesis in peripheral tissues that may have parallels in the brain. ebi.ac.uk

Table 3: Tissue-Specific Regulation of DHEA Biosynthesis

| Tissue | Primary Stimulator | Key Regulatory Factors |

|---|---|---|

| Adrenal Cortex (Zona Reticularis) | ACTH | Low HSD3B2 expression, High Cytochrome b5, High SULT2A1 |

| Ovary (Theca Cells) | LH | Expression of CYP17A1 |

| Testis (Leydig Cells) | LH | Expression of CYP17A1 |

| Brain (Neurons/Glia) | Local factors (e.g., neurotransmitters, growth factors) | Cell-specific expression of steroidogenic enzymes |

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Dehydroepiandrosterone | DHEA |

| Dehydroepiandrosterone-Sulfate | DHEA-S |

| Cholesterol | - |

| Pregnenolone | - |

| 17α-Hydroxypregnenolone | - |

| Progesterone | - |

| 17α-Hydroxyprogesterone | - |

| Androstenedione | - |

| Testosterone | - |

| Estradiol (B170435) | E2 |

| Estrone (B1671321) | E1 |

Adrenocorticotropic Hormone (ACTH) Influence

Adrenocorticotropic hormone (ACTH), a polypeptide hormone secreted by the anterior pituitary gland, is a primary regulator of steroidogenesis within the adrenal cortex. wikipedia.orgyourhormones.info Its influence extends to the production of glucocorticoids, mineralocorticoids, and adrenal androgens. wikipedia.org ACTH exerts its effects through a complex interplay of rapid and long-term actions.

Upon release, ACTH travels through the bloodstream and binds to specific ACTH receptors on the surface of adrenocortical cells. wikipedia.org This binding activates the enzyme adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). wikipedia.orgresearchgate.net This signaling cascade has several downstream effects that promote the synthesis of steroids, including the precursors to this compound:

Stimulation of Cholesterol Availability : ACTH rapidly enhances the uptake of lipoproteins and stimulates the delivery of cholesterol to the mitochondria, where the initial step of steroidogenesis occurs. wikipedia.org

Induction of Steroidogenic Enzymes : Over a longer period, ACTH stimulates the transcription of genes that code for key steroidogenic enzymes. wikipedia.org This includes enzymes essential for the production of DHEA, the precursor for this compound.

Regulation of Adrenal Androgens : ACTH is a key factor in regulating the production of DHEA in the zona reticularis of the adrenal gland. nih.gov Studies involving the administration of ACTH have demonstrated a subsequent increase in the levels of androgens, including testosterone, in the adrenal vein, confirming its stimulatory role. nih.gov

The secretion of ACTH itself is controlled by the hypothalamic-pituitary-adrenal (HPA) axis. The hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary to secrete ACTH. yourhormones.infoclevelandclinic.org Rising cortisol levels provide negative feedback to both the hypothalamus and pituitary, thus regulating ACTH and subsequent adrenal steroid production. yourhormones.info

Gonadotropin-Releasing Hormone (GnRH) Regulation

The production of this compound in the gonads is indirectly controlled by Gonadotropin-Releasing Hormone (GnRH). nih.gov GnRH is a decapeptide hormone synthesized and secreted by neurons in the hypothalamus. It serves as the master regulator of the reproductive axis, known as the hypothalamic-pituitary-gonadal (HPG) axis. nih.govnih.gov

The regulatory mechanism unfolds as follows:

Pulsatile GnRH Secretion : The hypothalamus releases GnRH in a pulsatile manner. This specific pattern of release is crucial for its function. nih.gov

Pituitary Stimulation : GnRH travels to the anterior pituitary gland, where it stimulates specialized cells called gonadotrophs to synthesize and secrete two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). nih.gov

Gonadal Steroidogenesis : LH and FSH then act on the gonads. In the testes, LH stimulates the Leydig cells to produce androgens, including testosterone. wikipedia.org In the ovaries, LH and FSH orchestrate follicular development and the production of estrogens and androgens by theca and granulosa cells. wikipedia.org

The synthesis of androgens in the gonads follows the same fundamental steroidogenic pathway as in the adrenal glands, starting with cholesterol and proceeding through intermediates like pregnenolone and DHEA. Therefore, by controlling the release of LH, GnRH effectively governs the rate of gonadal androgen production, which includes the transient formation of this compound. The entire HPG axis is subject to feedback regulation, where gonadal steroids like testosterone and estradiol act on the hypothalamus and pituitary to modulate GnRH and gonadotropin secretion. nih.gov

Steroidogenic Acute Regulatory (StAR) Protein Function

The Steroidogenic Acute Regulatory (StAR) protein plays an indispensable role in the biosynthesis of all steroid hormones, including this compound. nih.gov It mediates the rate-limiting step in steroidogenesis: the transfer of cholesterol from the outer mitochondrial membrane to the inner mitochondrial membrane. wikipedia.orgnottingham.ac.uktaylorandfrancis.com This transport is critical because the enzyme responsible for the first step of steroid synthesis, cytochrome P450 side-chain cleavage (P450scc or CYP11A1), is located on the matrix side of the inner mitochondrial membrane. nih.govnottingham.ac.uk

The function and regulation of StAR protein are central to the control of steroid production.

| Feature | Description |

| Primary Function | Transports cholesterol across the aqueous space between the outer and inner mitochondrial membranes, making it available for conversion to pregnenolone by the P450scc enzyme. wikipedia.orgnih.govnottingham.ac.uk |

| Mechanism | The exact mechanism is still under investigation, but StAR is believed to act on the outer mitochondrial membrane to facilitate cholesterol movement. Its function ceases upon its own import into the mitochondrial matrix. wikipedia.org |

| Tissue Expression | Found primarily in steroidogenic tissues such as the adrenal cortex, testicular Leydig cells, and ovarian theca and luteal cells. wikipedia.org |

| Regulation of Expression | StAR synthesis is rapidly induced by tropic hormones. In the adrenal glands, ACTH is the primary stimulus, while in the gonads, it is Luteinizing Hormone (LH). This stimulation is typically mediated by the cAMP/PKA signaling pathway. researchgate.netwikipedia.orgnottingham.ac.uk |

| Significance | As the gatekeeper for cholesterol entry into the steroidogenic pathway, the expression and activity of StAR protein are the key points of acute regulation. Hormonal signals that call for increased steroid output converge on the rapid synthesis and action of StAR. researchgate.net |

Metabolic Pathways and Interconversions of 17beta Hydroxy 5 Androsten 3 One

Sulfation of 17beta-Hydroxy-5-androsten-3-one to Dehydroepiandrosterone (B1670201) Sulfate (B86663) (DHEA-S)

A primary metabolic pathway for DHEA is its conversion to dehydroepiandrosterone sulfate (DHEA-S) through sulfation. wikipedia.org This reaction involves the addition of a sulfate group to the 3β-hydroxyl position of DHEA. wikipedia.org DHEA-S is almost exclusively produced by the adrenal cortex. wikipedia.org

Functional Implications of DHEA-S as a Circulating Storage Form

DHEA-S circulates in the bloodstream at concentrations that are 250 to 300 times higher than those of unconjugated DHEA. wikipedia.org This vast difference is largely due to their respective half-lives; DHEA has a short half-life of 15 to 30 minutes, whereas DHEA-S has a much longer half-life of 7 to 10 hours. wikipedia.org This extended duration makes DHEA-S an effective circulating reservoir for DHEA. wikipedia.orgyoutube.com While hormonally inert itself, DHEA-S can be converted back into active DHEA in various tissues, thereby providing a sustained precursor pool for the local synthesis of active steroid hormones. wikipedia.orgfrontiersin.org This reservoir function is crucial for maintaining the supply of precursors for intracrine hormone production. nih.gov

Desulfation of Dehydroepiandrosterone Sulfate

The conversion of the inactive DHEA-S back to the biologically active DHEA is a critical step that allows peripheral tissues to access the stored precursor. This process is known as desulfation.

Activity of Steroid Sulfatase (STS) in Peripheral Tissues

Desulfation is catalyzed by the enzyme steroid sulfatase (STS), also known as aryl sulfatase C. nih.govoup.com STS is a microsomal enzyme that hydrolyzes the sulfate group from various steroid sulfates, including DHEA-S. nih.govoup.com This enzyme is widely distributed throughout the body, allowing numerous peripheral tissues to convert DHEA-S into DHEA. oup.comoup.com The activity of STS is essential for the intracrine production of androgens and estrogens, as it effectively reactivates the stored DHEA-S. nih.gov In women, a significant portion of the daily production of DHEAS is hydrolyzed back to DHEA by STS. frontiersin.org The balance between the sulfating activity of SULTs and the desulfating activity of STS is a key regulatory point in controlling the availability of DHEA for conversion into potent sex steroids. nih.gov

Intracrine Metabolism of Dehydroepiandrosterone in Target Tissues

The concept of intracrinology describes the process where inactive steroid precursors from the circulation are taken up by peripheral cells and converted into active hormones that exert their effects within the same cells. nih.govnih.gov DHEA is a primary substrate for this process.

Conversion to Androgens (e.g., Testosterone (B1683101), Dihydrotestosterone)

Within target tissues, DHEA can be metabolized into potent androgens through a series of enzymatic reactions. nih.gov The initial step is the conversion of DHEA to androstenedione (B190577), catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (HSD3B). nih.gov Androstenedione then serves as a precursor for the synthesis of testosterone. nih.gov Testosterone can be further converted to the most potent androgen, dihydrotestosterone (B1667394) (DHT), by the action of 5α-reductase enzymes (SRD5A1 and SRD5A2). nih.gov DHT has a higher binding affinity for the androgen receptor than testosterone. nih.gov This local, intracellular production allows tissues to regulate their own androgenic environment according to their specific needs, independent of circulating levels of active androgens. nih.gov It is estimated that 30% to 50% of total androgens in men are synthesized in peripheral tissues from adrenal precursors like DHEA. nih.gov

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound (DHEA)

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Sulfotransferase 2A1 | SULT2A1 | Sulfation | Dehydroepiandrosterone (DHEA) | Dehydroepiandrosterone Sulfate (DHEA-S) |

| Sulfotransferase 1E1 | SULT1E1 | Sulfation | Dehydroepiandrosterone (DHEA), Estrogens | Dehydroepiandrosterone Sulfate (DHEA-S), Estrogen Sulfates |

| Steroid Sulfatase | STS | Desulfation | Dehydroepiandrosterone Sulfate (DHEA-S) | Dehydroepiandrosterone (DHEA) |

| 3β-hydroxysteroid dehydrogenase | HSD3B | Dehydrogenation | Dehydroepiandrosterone (DHEA) | Androstenedione |

| 5α-reductase | SRD5A1, SRD5A2 | Reduction | Testosterone | Dihydrotestosterone (DHT) |

Conversion to Estrogens (e.g., Estradiol)

Androgens can serve as precursors for the synthesis of estrogens through a process known as aromatization.

Aromatase, also known as estrogen synthetase, is a member of the cytochrome P450 superfamily (CYP19A1) and is the key enzyme responsible for the biosynthesis of estrogens from androgens. wikipedia.orgmedlineplus.gov It catalyzes the aromatization of the A-ring of androgens. wikipedia.org The primary reactions are the conversion of androstenedione to estrone (B1671321) and testosterone to estradiol (B170435). wikipedia.org

The conversion of this compound to estrogens is an indirect process. It must first be metabolized to testosterone (via 3β-HSD) or androstenedione (via 17β-HSD). These androgens can then be acted upon by aromatase to produce estradiol and estrone, respectively. wikipedia.orgoup.com Aromatase is found in various tissues, including the gonads, brain, adipose tissue, placenta, and bone. wikipedia.org Its expression is regulated by tissue-specific promoters. wikipedia.orgnih.gov

Formation of Other Biologically Active Steroid Metabolites

Beyond the primary pathways leading to potent androgens and estrogens, this compound and its precursors can be metabolized into a variety of other steroids with diverse biological activities. Dehydroepiandrosterone (DHEA), a precursor to this compound, can undergo hydroxylation at the 7 and 16 positions, leading to a range of oxygenated metabolites. nih.gov

Testosterone can be metabolized by 5β-reductase to form 5β-dihydrotestosterone, an inactive isomer of DHT. wikipedia.org Further metabolism of DHT can lead to the formation of androstanediols. nih.gov Another metabolite, epiandrosterone, is a weak androgen formed from DHEA via the action of 5α-reductase and can also be produced from androstanedione. wikipedia.org

Tissue-Specific Differences in Dehydroepiandrosterone Metabolic Fate

The metabolic fate of dehydroepiandrosterone (DHEA), the precursor to this compound, varies significantly between different tissues, a phenomenon often referred to as intracrinology. This tissue-specific metabolism allows for the local production of active steroid hormones tailored to the needs of a particular tissue.

DHEA is taken up from the circulation by various peripheral tissues where it is converted into other biologically active steroids. researchgate.net For example, in adipose tissue, the concentration of free DHEA can be four to ten times higher than in serum. researchgate.netnih.gov In adipocytes, DHEA is primarily metabolized to androstenediol. researchgate.net The liver is another major site of DHEA metabolism, where it can be converted to a variety of oxygenated derivatives. nih.govyoutube.com The brain also possesses the enzymatic machinery to metabolize DHEA into various neurosteroids. nih.gov

The conversion of DHEA to androstenedione and testosterone has been observed following oral administration of DHEA. tandfonline.com The specific enzymes expressed in each tissue, such as the various isoforms of 3β-HSD and 17β-HSD, determine the predominant metabolic pathway and the resulting steroid profile. wikipedia.orgnih.gov

Table 4: Tissue-Specific Metabolism of Dehydroepiandrosterone (DHEA)

| Tissue | Key Metabolic Conversions | Predominant Metabolites |

| Adipose Tissue | Conversion to androstenediol. researchgate.netnih.gov | Androstenediol |

| Liver | Hydroxylation and other oxidative reactions. nih.govyoutube.com | Oxygenated DHEA metabolites |

| Brain | Conversion to various neurosteroids. nih.gov | Neuroactive steroid metabolites |

| Skin | Conversion to androgens like testosterone and DHT. nih.gov | Testosterone, Dihydrotestosterone |

| Adrenal Gland | Conversion to androstenedione. wikipedia.org | Androstenedione |

This table provides a summary of the differential metabolic fate of DHEA in various human tissues.

Hepatic Metabolic Transformations

The liver is a primary site for steroid metabolism, actively processing adrenal prohormones like Dehydroepiandrosterone (DHEA). nih.gov The conversion of DHEA into more potent androgens such as testosterone is a well-established hepatic function. tandfonline.comyoutube.com This transformation proceeds via the delta-5 pathway, where this compound is a key intermediate. uc.eduoup.com The pathway involves the conversion of DHEA to androst-5-ene-3β,17β-diol, which is then acted upon by the enzyme complex 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) to first form this compound, followed by its immediate isomerization to testosterone. oup.comuniprot.org

Research using orchiectomized male mice demonstrated that DHEA supplementation leads to a significant elevation of testosterone and dihydrotestosterone (DHT) in the liver, confirming robust activity of this conversion pathway. nih.gov It is important to note that while the liver efficiently converts DHEA into its sulfated form, DHEA-S, the reverse reaction converting DHEAS back to DHEA appears to be limited. nih.govoup.comoup.com This suggests that unconjugated DHEA is the primary substrate for the hepatic synthesis of androgens, a process in which this compound is obligatorily formed. nih.govoup.com

Table 1: Key Enzymes in the Hepatic Metabolism of Δ⁵-Steroids

| Enzyme | Substrate(s) | Product(s) | Metabolic Role |

| 17β-Hydroxysteroid dehydrogenase (17β-HSD) | Dehydroepiandrosterone (DHEA) | Androst-5-ene-3β,17β-diol | Interconversion of 17-keto and 17β-hydroxy steroids. |

| 3β-Hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) | Androst-5-ene-3β,17β-diol | This compound , Testosterone | Catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids. oup.com |

| DHEA sulfotransferase (SULT2A1) | Dehydroepiandrosterone (DHEA) | DHEA-Sulfate (DHEAS) | Sulfation of DHEA for circulation. oup.com |

Neuro-Metabolism in Brain Regions

The brain possesses the remarkable ability to synthesize its own steroids, termed neurosteroids, either from cholesterol or by metabolizing circulating precursors from the adrenal glands and gonads. nih.govwikipedia.org DHEA is a major circulating prohormone that readily enters the brain and serves as a substrate for local neurosteroidogenesis. nih.govresearchgate.net Its conversion into active androgens like testosterone occurs within brain cells, a pathway that necessarily involves the formation of this compound. nih.gov

These locally synthesized neurosteroids, including DHEA and its downstream metabolites, exert significant influence on brain function. They can modulate the activity of major neurotransmitter systems, including the GABA-A and NMDA receptors, thereby impacting mood, cognition, and behavior. nih.govumich.edu While the enzymatic machinery for steroid conversion, such as 3β-HSD, is present in the brain, the metabolic profile can differ from other tissues. nih.gov For instance, a study in mice found that DHEA treatment did not lead to a significant rise in brain levels of DHT, suggesting that while the initial conversion to testosterone via this compound occurs, subsequent metabolism may be regulated differently than in reproductive organs. nih.gov

Skeletal Muscle and Adipose Tissue Metabolism

Peripheral tissues, including skeletal muscle and adipose tissue, are not merely passive targets of hormones but are active sites of steroid metabolism. This local synthesis allows for tissue-specific hormonal control.

Skeletal Muscle: Skeletal muscle can synthesize its own androgens and estrogens from circulating DHEA. nih.govresearchgate.net The tissue expresses the key steroidogenic enzymes, including 3β-HSD and 17β-HSD, required to convert DHEA into testosterone. nih.govphysiology.org This metabolic process inherently includes the formation of this compound as an intermediate. Studies using cultured muscle cells have confirmed that the addition of DHEA results in increased intramuscular levels of testosterone and its more potent metabolite, DHT. nih.govphysiology.org This local androgen production has been shown to activate signaling pathways related to glucose metabolism within the muscle cells. nih.govphysiology.org

Adipose Tissue: Adipose tissue is another significant site for the uptake and conversion of DHEA. nih.govsemanticscholar.org The concentration of DHEA within fat cells can be substantially higher than in circulation. nih.gov Adipocytes contain the enzymatic machinery to metabolize DHEA into active androgens. researchgate.net The conversion to testosterone via the this compound intermediate is linked to some of DHEA's metabolic effects on fat cells, as locally produced testosterone can inhibit lipid uptake and stimulate fat breakdown (lipolysis). researchgate.netnih.gov

Table 2: Peripheral Steroidogenesis from DHEA

| Tissue | Key Enzymes Present | Metabolic Outcome | Local Implication |

| Skeletal Muscle | 3β-HSD, 17β-HSD, 5α-reductase | Local synthesis of Testosterone and DHT from DHEA. nih.govphysiology.org | Regulation of muscle protein synthesis and glucose metabolism. nih.govnih.gov |

| Adipose Tissue | 3β-HSD, 17β-HSD, Aromatase | Local synthesis of Androgens and Estrogens from DHEA. researchgate.net | Regulation of lipid metabolism, adipokine secretion, and adipocyte differentiation. nih.govresearchgate.net |

Implications for Local Steroidogenesis and Signaling

The metabolism of this compound is central to the concept of intracrinology, where individual tissues generate active steroid hormones from circulating, less active precursors. oup.com Its formation is an indispensable step in the delta-5 pathway that transforms DHEA into testosterone. oup.comgfmer.ch

This mechanism of local steroidogenesis allows for a sophisticated level of biological control. Tissues can create the specific hormonal milieu they require, independent of the levels of active hormones secreted by the gonads. For example, the conversion of DHEA to testosterone in skeletal muscle can enhance anabolic processes and influence glucose utilization directly within the muscle fiber. nih.govnih.gov In adipose tissue, this same pathway can modulate fat storage and the release of signaling molecules called adipokines. nih.govnih.gov In the brain, it contributes to the pool of neurosteroids that regulate synaptic plasticity and behavior. nih.gov

The existence of different isoforms of the enzymes involved, particularly 3β-HSD, in various tissues further refines this control, allowing for tissue-specific patterns of steroid hormone activation and inactivation. oup.comnih.gov Therefore, the interconversion of this compound, though a fleeting step, is a pivotal event that empowers peripheral tissues to regulate their own function through localized androgen signaling.

Molecular and Cellular Mechanisms of Action of 17beta Hydroxy 5 Androsten 3 One

Receptor-Mediated Signaling Pathways

The biological activities of 17beta-Hydroxy-5-androsten-3-one are predominantly initiated by its interaction with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. The primary mechanism involves its conversion to other hormonally active steroids that then modulate their respective receptors.

While direct, high-affinity binding of this compound to the androgen receptor (AR) is not extensively characterized, its primary influence on AR signaling is believed to occur via its metabolic conversion to more potent androgens. The actions of androgens are mediated by the AR, a ligand-dependent nuclear transcription factor. nih.gov In the absence of a ligand, the AR resides in the cytoplasm in a complex with heat shock proteins. nih.gov Upon ligand binding, the receptor undergoes a conformational change, dissociates from these proteins, and translocates to the nucleus where it dimerizes and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription. nih.gov

The key metabolic pathway for this compound involves the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids. wikipedia.orgoup.com Specifically, it can convert this compound into testosterone (B1683101). wikipedia.orgoup.com Testosterone is a well-established potent agonist of the AR. nih.govwikipedia.org

Furthermore, testosterone can be converted to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase in various tissues. nih.govnih.govsigmaaldrich.comwikipedia.org DHT is an even more potent AR agonist than testosterone, binding to the AR with a significantly higher affinity and slower dissociation rate. nih.govwikipedia.org The precursor to this compound, dehydroepiandrosterone (B1670201) (DHEA), has also been shown to possess intrinsic androgenic activity and can promote AR-mediated gene expression. nih.govresearchgate.net

Table 1: Androgen Receptor Binding and Activity of Related Steroids

| Compound | Relative Binding Affinity for AR | Notes |

|---|---|---|

| Dihydrotestosterone (B1667394) (DHT) | High (Kd ≈ 0.25-0.5 nM) | 2-3 times higher affinity than testosterone. wikipedia.org |

| Testosterone (T) | Moderate (Kd ≈ 0.4-1.0 nM) | Potent AR agonist. wikipedia.org |

Similar to its androgenic actions, the estrogenic effects of this compound are primarily indirect, resulting from its metabolism into estrogens. The compound itself is not a primary ligand for estrogen receptors (ERα and ERβ). However, through the steroidogenic pathway, it serves as a precursor for the synthesis of androstenedione (B190577), which can then be aromatized to form estrogens like estrone (B1671321) and estradiol (B170435). oup.comnih.gov

These estrogens are the primary ligands for ERα and ERβ. Upon binding, the receptors dimerize and bind to estrogen response elements (EREs) in the promoter regions of target genes, regulating their transcription.

Research on structurally similar compounds provides further insight. For instance, androst-5-ene-3β,17β-diol, which differs from this compound only by having a hydroxyl group instead of a ketone at the C-3 position, is known to possess estrogenic properties and can stimulate the proliferation of ER-positive breast cancer cells. nih.gov Conversely, some androgens, such as dihydrotestosterone, have been shown to act as anti-estrogens in certain tissues by competing with estradiol for binding to the estrogen receptor. jci.org

Table 2: Estrogen Receptor Binding of Related Steroids

| Compound | Interaction with ER | Effect |

|---|---|---|

| Estradiol (E2) | High affinity ligand | Potent activation of ERα and ERβ. |

| Androst-5-ene-3β,17β-diol | Binds to ER | Stimulates proliferation of ER-positive cells. nih.gov |

Direct interaction of this compound with Peroxisome Proliferator-Activated Receptor alpha (PPARα) has not been well-documented. However, its precursor, DHEA, and its sulfated form, DHEAS, have been shown to exert effects through PPARα. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. nih.govnih.gov

Studies have demonstrated that DHEAS can reduce vascular inflammation by a mechanism involving PPARα. nih.gov This anti-inflammatory effect was shown to be dependent on the presence of PPARα. nih.gov Furthermore, DHEA itself has been identified as a ligand for PPARα, suggesting that some of the biological activities of this compound could be mediated through its conversion from DHEA and subsequent interaction with PPARα. researchgate.net

The Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are nuclear receptors that function as xenobiotic sensors, regulating the expression of genes involved in the metabolism and detoxification of foreign substances and endogenous molecules. nih.govdrugbank.comelsevierpure.comnih.gov

While direct evidence of this compound engaging PXR and CAR is limited, these receptors are known to be activated by a wide range of steroids. drugbank.com Its precursor, DHEA, is a known ligand for PXR. researchgate.net Given the role of PXR and CAR in steroid metabolism, it is plausible that this compound or its metabolites could interact with these receptors, thereby influencing their own metabolism and the detoxification of other compounds. The activation of PXR and CAR by various steroids and endocrine-disrupting chemicals is a recognized mechanism for maintaining metabolic homeostasis. drugbank.comnih.gov

Currently, there is a lack of substantial evidence identifying other specific nuclear receptor targets for this compound. Its biological effects appear to be channeled primarily through its conversion to potent androgens and estrogens, which then act on their respective, well-characterized receptors. The broad physiological effects associated with this compound are therefore likely a downstream consequence of the activation of the androgen and estrogen signaling pathways. Further research may uncover direct interactions with other members of the nuclear receptor superfamily.

Membrane-Associated Receptor Signaling

DHEA can initiate rapid cellular responses by binding to various receptors located on the plasma membrane.

Evidence suggests the existence of specific G-protein-coupled receptors (GPCRs) for DHEA on the surface of endothelial cells. nih.govnih.gov Binding of DHEA to these receptors can trigger downstream signaling cascades. For instance, in vascular endothelial cells, DHEA binding with a dissociation constant (Kd) of approximately 49 nM leads to the activation of MAPK and endothelial nitric oxide synthase. nih.gov DHEA has also been shown to activate the G-protein-coupled estrogen receptor 1 (GPER1). nih.govnih.gov This activation can, in turn, stimulate transcription of specific microRNAs, such as miR-21, in certain cancer cells. nih.gov

GPCRs are a large family of transmembrane proteins that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.orgmoleculardevices.com When a ligand binds to a GPCR, it causes a conformational change in the receptor, which then activates an associated G protein. wikipedia.org This activation initiates a cascade of intracellular events, often involving second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3), leading to a cellular response. wikipedia.orgmoleculardevices.com

DHEA is known to modulate the activity of several neuroreceptors, which are critical for neuronal communication. nih.gov

GABA-A Receptors: DHEA and its metabolites can act as allosteric modulators of GABA-A receptors. Some studies indicate that certain steroid analogs can potentiate the function of these receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. nih.gov However, the interaction is complex, and not all DHEA-related steroids enhance GABA-A receptor activity. For example, some studies have shown that hydrogen bonding at the 17β-position of the steroid is not an absolute requirement for potentiation. nih.gov

NMDA Receptors: DHEA can also interact with N-methyl-d-aspartate (NMDA) receptors, which are ionotropic receptors that play a crucial role in synaptic plasticity and memory formation. nih.gov The modulation of NMDA receptors by DHEA can influence neuronal excitability and signaling.

Sigma-1 Receptors: DHEA binds to sigma-1 receptors, which are intracellular chaperones that modulate a variety of signaling pathways. nih.gov This interaction is implicated in the neuroprotective and anti-amnesic effects of DHEA.

The interaction of DHEA with neurotrophin receptors is an area of ongoing research. Neurotrophins are a family of proteins that support the growth, survival, and differentiation of neurons. While direct high-affinity binding of DHEA to neurotrophin receptors like TrkA and TrkB has not been definitively established, some evidence suggests that DHEA may indirectly influence neurotrophin signaling pathways, potentially contributing to its neuroprotective effects.

DHEA has been shown to affect the activity of voltage-gated calcium channels. nih.gov Specifically, research indicates that certain neurosteroid analogs can inhibit T-type calcium channels. wustl.edunih.gov For example, the neurosteroid analog (3β,5β,17β)-3-hydroxyandrostane-17-carbonitrile has been found to inhibit T-currents. nih.gov The Cav3.1 isoform of the T-type calcium channel has been identified as a critical target for the effects of some neurosteroids on thalamocortical excitability. wustl.edunih.gov The inhibition of these channels can lead to a reduction in calcium influx, thereby modulating neuronal firing patterns and excitability. nih.gov

Enzymatic and Protein Modulation

Beyond receptor binding, DHEA can also influence cellular function by modulating the activity of key enzymes.

DHEA is a known uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PD). researchgate.net G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a major metabolic pathway that produces NADPH and precursors for nucleotide biosynthesis. nih.gov By inhibiting G6PD, DHEA can reduce the intracellular levels of NADPH. researchgate.net NADPH is essential for maintaining the reduced state of glutathione, a critical antioxidant, and for various biosynthetic processes. researchgate.netnih.gov The inhibition of G6PD by DHEA can therefore impact cellular redox balance and proliferative capacity. researchgate.netnih.govfrontiersin.org

Data Tables

Table 1: Receptor Interactions of this compound (DHEA)

| Receptor Type | Specific Receptor | Nature of Interaction | Reported Effect |

| Membrane-Associated | DHEA-specific GPCR | Binding and Activation | Activation of MAPK and eNOS |

| GPER1 | Activation | Stimulation of miR-21 transcription | |

| GABA-A Receptor | Allosteric Modulation | Potentiation (by some analogs) | |

| NMDA Receptor | Modulation | Influence on neuronal excitability | |

| Sigma-1 Receptor | Binding | Neuroprotection | |

| T-type Calcium Channels | Inhibition | Reduced calcium influx |

Table 2: Enzymatic Modulation by this compound (DHEA)

| Enzyme | Pathway | Type of Modulation | Consequence |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | Uncompetitive Inhibition | Decreased NADPH levels, altered redox balance |

Nitric Oxide Synthase (eNOS) Activity Stimulation

There is currently a lack of specific scientific studies detailing the direct interaction between this compound and the stimulation of endothelial nitric oxide synthase (eNOS) activity. While other androgens have been studied for their effects on nitric oxide production, specific data for this compound is not available.

Protein Phosphatase (e.g., PP2A) Regulation

The direct regulatory effects of this compound on protein phosphatases, such as Protein Phosphatase 2A (PP2A), have not been specifically elucidated in the available scientific research. The role of this particular steroid in modulating the activity of this key cellular phosphatase is yet to be determined.

Intracellular Signaling Cascades

AMPK-PGC-1α-NRF-1 Pathway Activation

Scientific literature does not currently provide evidence for the direct activation of the AMP-activated protein kinase (AMPK)-peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α)-nuclear respiratory factor 1 (NRF-1) pathway by this compound. The influence of this compound on this critical metabolic and mitochondrial biogenesis signaling cascade has not been a subject of specific investigation.

IRS1-AKT-GLUT2 Signaling Pathway Involvement

There is no specific research available that describes the involvement of this compound in the Insulin (B600854) Receptor Substrate 1 (IRS1)-protein kinase B (AKT)-glucose transporter 2 (GLUT2) signaling pathway. The effects of this compound on insulin signaling and glucose transport through this pathway are not documented.

Regulation of Gene Expression

Transcriptional Modulation via Nuclear Receptors

As an androstanoid steroid, the primary and most anticipated mechanism of action for this compound is through interaction with nuclear receptors, specifically the androgen receptor (AR). Androgens exert their effects by binding to and activating the AR, which then acts as a hormone-regulated transcription factor. wikipedia.org Though direct binding studies for this compound are not widely reported, its structural similarity to other androgens suggests it would function as an agonist for the AR.

The general mechanism for androgen action involves the diffusion of the steroid across the cell membrane and binding to the AR located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Once in the nucleus, the hormone-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcriptional machinery, leading to the modulation of gene expression. This process ultimately results in the synthesis of proteins that mediate the physiological effects of the androgen.

Induction of PGC-1α and GLUT4 Gene Expression

Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a transcriptional coactivator that plays a pivotal role in the regulation of cellular energy metabolism, including mitochondrial biogenesis and glucose uptake. Glucose transporter type 4 (GLUT4) is an insulin-regulated glucose transporter found primarily in adipose tissues and striated muscle (skeletal and cardiac). The expression of both PGC-1α and GLUT4 is critical for maintaining metabolic homeostasis.

Despite the importance of these genes in metabolic regulation, a thorough review of scientific literature reveals a lack of studies specifically investigating the effect of this compound on the gene expression of PGC-1α and GLUT4. Consequently, there is no available data to populate a table on this topic or to detail the research findings.

CAR Gene Expression Regulation

The Constitutive Androstane Receptor (CAR), a member of the nuclear receptor superfamily, is a key regulator of xenobiotic and endobiotic metabolism, primarily in the liver. It governs the expression of genes involved in the detoxification and clearance of various substances, including drugs and steroids.

Similar to the case with PGC-1α and GLUT4, there is a notable absence of research specifically examining the role of this compound in the regulation of CAR gene expression. The scientific literature accessible through comprehensive searches does not provide any findings on whether this particular compound induces, inhibits, or otherwise modulates the expression of the CAR gene. Therefore, no data is available to be presented in a tabular format or to be discussed in detail.

Investigation of Biological Roles of 17beta Hydroxy 5 Androsten 3 One in Research Models

Neurobiological Research

DHEA and its sulfated ester, DHEAS, are neuroactive steroids that can be synthesized within the brain or originate from peripheral sources. researchgate.net They are known to modulate neuronal excitability and function. researchgate.net

Studies on human neural stem cells derived from the fetal cortex have shown that DHEA can significantly increase their growth rates when cultured with epidermal growth factor (EGF) and leukemia inhibitory factor (LIF). pnas.org In cultures of dissociated mouse embryo brain cells, DHEA and DHEAS were found to increase the number of neurons and astrocytes, promoting the extension of their processes. nih.gov Furthermore, DHEA has been observed to stimulate the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in cortical neurons, which in turn enhances neurite outgrowth and neuronal cell proliferation. nih.gov In adult male rats, DHEA treatment increased the number of newly formed cells in the dentate gyrus of the hippocampus. nih.gov

| Cell Model | Compound | Observed Effect | Reference |

| Human Neural Stem Cells | DHEA | Increased growth rate in the presence of EGF and LIF. | pnas.org |

| Mouse Embryo Brain Cells | DHEA, DHEAS | Increased numbers of neurons and astrocytes; promoted process extension. | nih.gov |

| Rat Cortical Neurons | DHEA | Stimulated NGF and BDNF production; enhanced neurite outgrowth and cell proliferation. | nih.gov |

| Adult Male Rats | DHEA | Increased neurogenesis in the dentate gyrus. | nih.gov |

DHEA and its sulfate (B86663) are known to modulate neuronal excitability. DHEAS has been reported to increase the firing rate of septal-preoptic neurons when directly applied. nih.gov In hippocampal slices, DHEAS potentiated the NMDA-evoked release of norepinephrine. nih.gov This suggests a role for these neurosteroids in modulating synaptic transmission and neuronal communication. While direct studies on 17beta-Hydroxy-5-androsten-3-one are lacking, its precursor DHEA is considered an excitatory neuroactive steroid. nih.gov

Research has indicated that DHEA possesses neuroprotective properties. In rat hippocampal neuronal cultures, DHEA has been shown to be neuroprotective against oxidative stress and NMDA-induced hippocampal damage. pnas.org In PC12 cells, a cell line commonly used in neurobiological research, DHEA was found to reduce nerve growth factor (NGF)-mediated cell survival in serum-deprived conditions, suggesting a role in the differentiation process of chromaffin-like cells. nih.gov Interestingly, DHEA sulfate (DHEAS), independent of its conversion to DHEA, was also shown to direct PC12 cell differentiation towards a neuroendocrine phenotype and reduce NGF-induced neurite outgrowth. nih.gov This effect was associated with a reduction in NGF-induced MAPK ERK1/2 signaling. nih.govnih.gov

Neuroactive steroids like DHEA are involved in synaptic plasticity. Studies have shown that DHEA can stimulate the formation of hippocampal CA1 spine synapses in ovariectomized rats, an effect that was blocked by an aromatase inhibitor, suggesting a mechanism involving conversion to estrogens. oup.com Furthermore, DHEA has been shown to alleviate hypoxia-induced learning and memory dysfunction by maintaining synaptic homeostasis. nih.gov It can adjust various types of synaptic transmission, including cholinergic, GABAergic, dopaminergic, and glutamatergic systems. nih.gov The effects of sex neurosteroids on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), are well-documented, with androgens generally being involved in the induction of LTD. frontiersin.org

Cellular Growth and Differentiation Studies

In the context of cellular growth, androgens have been shown to influence fibroblast proliferation. Cultured human skin fibroblasts possess androgen receptors that can bind dihydrotestosterone (B1667394) (DHT), a potent metabolite of testosterone (B1683101). nih.govutmb.edu This binding can initiate downstream cellular effects. Research on idiopathic pulmonary fibrosis has revealed that DHEA can decrease fibroblast proliferation and increase apoptosis. nih.gov This anti-proliferative effect was associated with the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. nih.gov DHEA was also found to decrease the proliferation of lung fibroblasts in a dose- and time-dependent manner. researchgate.net

Effects on Osteoblast Activity and Bone Remodeling in Cellular Models

Direct research on the effects of this compound on osteoblast activity and bone remodeling in cellular models is limited. However, its role as a precursor to the potent androgen dihydrotestosterone (DHT) provides a basis for understanding its potential influence on bone metabolism. Androgens are known to have anabolic effects on bone, and studies utilizing osteoblastic cell lines, such as the MC3T3-E1 preosteoblast-like cells, have shed light on the mechanisms of androgen action in bone formation. nih.govmdpi.comtmu.edu.tw

Research has demonstrated that androgens like DHT can promote the proliferation and differentiation of osteoblasts. nih.gov In studies using MC3T3-E1 cells, DHT has been shown to enhance cell growth and increase the expression of markers associated with osteoblastic differentiation, such as alkaline phosphatase (ALP) activity and collagen deposition. nih.gov Furthermore, some studies suggest that steroids can modulate the expression of crucial growth factors in bone cells, including transforming growth factor-beta 1 (TGF-β1) and bone morphogenetic protein-7 (BMP-7), which are pivotal for bone regeneration. nih.gov Given that this compound can be metabolized to active androgens, it is plausible that it contributes to the pool of steroids available to influence these osteogenic processes.

Table 1: Effects of Androgens on Osteoblastic Cell Models

| Cell Line | Compound | Observed Effects | Reference |

|---|---|---|---|

| MC3T3-E1 | Dihydrotestosterone (DHT) | Promoted cell growth, enhanced ALP activity, and increased collagen deposition. | nih.gov |

| Rat Bone Marrow MSCs | 17beta-estradiol and dexamethasone | Increased MSC proliferation in a biphasic manner and improved osteogenic differentiation markers (ALP, osteocalcin, calcium). | nih.gov |

| MC3T3-E1 | 6-hydroxyflavone | Stimulated ALP activity and promoted osteoblastic differentiation. | tmu.edu.tw |

| MC3T3-E1 | Lactoferrin-conjugated nanodiamonds | Increased ALP activity and calcium deposition, promoting osteogenic differentiation. | mdpi.com |

Influence on Adipogenesis and Lipid Metabolism in Cell Lines

The direct influence of this compound on adipogenesis and lipid metabolism in specific cell lines is not extensively documented in current research. However, the broader effects of androgens and their metabolites on adipose tissue provide some insights. Adipocytes and osteoblasts share a common mesenchymal progenitor, suggesting a potential reciprocal relationship in their differentiation pathways. frontiersin.org

Table 2: Research Findings on Steroid Influence on Adipogenesis and Lipid Metabolism

| Model System | Compound/Factor | Key Findings | Reference |

|---|---|---|---|

| Resistance-trained men | 3β-hydroxy-5α-androst-1-en-17-one | Associated with a decrease in fat body mass. | researchgate.net |

| X-ALD Fibroblasts | Dihydrotestosterone (DHT) | Increased peroxisomal β-oxidation and reduced enhanced lignoceric acid incorporation into cholesterol esters. | researchgate.net |

| MC3T3-E1 Preosteoblasts | Adipogenic media with 1,25(OH)2 Vitamin D3 | Synergistically increased adipocyte transcription factors and lipid droplet accumulation. | frontiersin.org |

| 3T3-L1 Cells | Rosiglitazone | Induced morphology and lipid deposits consistent with a beige adipocyte phenotype. | nih.gov |

Endocrine System Homeostasis Research

Regulatory Role in Steroid Hormone Synthesis Pathways

This compound is a key intermediate in the biosynthesis of steroid hormones. researchgate.netnih.govnih.gov Its formation and subsequent conversion are regulated by the activity of hydroxysteroid dehydrogenases (HSDs). Specifically, it is synthesized from dehydroepiandrosterone (B1670201) (DHEA) through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). Subsequently, it can be converted to testosterone by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov

The enzymes responsible for these conversions are expressed in various tissues, including the adrenal glands, gonads, and peripheral tissues like the prostate and skin, allowing for localized production of active androgens. nih.govnih.gov The expression and activity of these enzymes are crucial for maintaining the balance of steroid hormones in the body. For example, type 5 17β-HSD is responsible for the conversion of androstenedione (B190577) to testosterone in peripheral tissues. nih.gov Therefore, this compound's presence and concentration are indicative of the flux through these critical steroidogenic pathways.

Cross-Talk with Other Steroidogenic Pathways

The steroidogenic pathways are interconnected, with significant cross-talk between the synthesis of androgens, estrogens, glucocorticoids, and mineralocorticoids. researchgate.netnih.gov These pathways all originate from cholesterol and share common enzymes. researchgate.net The androgen receptor (AR) and the glucocorticoid receptor (GR) share substantial homology, and there is evidence of interplay between their signaling pathways in various tissues. nih.govfrontiersin.org

For instance, studies have shown that androgen signaling can influence metabolic GR signaling in a highly tissue-specific manner. frontiersin.org In certain cancer cell lines, a functional cross-talk between GR and the mineralocorticoid receptor (MR) has been identified, which can be therapeutically relevant. nih.govnih.govresearchgate.net The intricate interplay between these nuclear receptors can lead to either a strengthening or weakening of each receptor's activity, resulting in a unique gene expression profile. nih.gov As a component of the androgen synthesis pathway, this compound contributes to the pool of androgens that may participate in this cross-talk with glucocorticoid and mineralocorticoid signaling, thereby influencing a wide range of physiological processes.

Table 3: Enzymes and Pathways Involving this compound

| Enzyme/Pathway | Role | Key Tissues | Reference |

|---|---|---|---|

| 3β-hydroxysteroid dehydrogenase (3β-HSD) | Converts DHEA to this compound. | Adrenal glands, gonads, prostate, skin. | nih.gov |

| 17β-hydroxysteroid dehydrogenase (17β-HSD) | Converts this compound to testosterone. | Testis, peripheral tissues. | wikipedia.org |

| Androgen and Glucocorticoid Receptor Cross-talk | Androgen signaling can modulate glucocorticoid receptor-driven gene expression. | Liver, adipose tissue, brain. | frontiersin.org |

| Glucocorticoid and Mineralocorticoid Receptor Cross-talk | Functional interaction between GR and MR can influence cell signaling and therapeutic responses. | Myeloma cells. | nih.govnih.gov |

Immunological and Inflammatory Process Mechanisms

Anti-inflammatory Actions in In Vitro Systems (e.g., Inhibition of Pro-inflammatory Cytokine Expression)

The direct anti-inflammatory actions of this compound in in-vitro systems have not been extensively characterized. However, the broader class of anabolic androgenic steroids has been shown to interact with inflammatory signaling pathways. Some studies suggest that certain anabolic steroids can activate the NF-κB pathway, a central regulator of inflammation.

Conversely, there is also evidence that androgens can have modulatory effects on the immune system. The expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) is a hallmark of the inflammatory response. nih.govnih.govfrontiersin.org In various cellular models, the expression of these cytokines can be influenced by different stimuli. For example, in porcine aortic endothelial cells, human IL-17 and TNF-α can synergistically regulate the expression of numerous proinflammatory genes. nih.gov In human synovial fibroblasts, the adipokine visfatin has been shown to promote IL-6 and TNF-α production. mdpi.com While direct evidence for this compound is lacking, its structural similarity to other steroids with known immunomodulatory effects suggests a potential role in influencing inflammatory processes, a hypothesis that warrants further investigation in appropriate in vitro models.

Modulation of Adhesion Molecules and Reactive Oxygen Species in Cellular Models

Currently, there is a lack of specific published research examining the direct effects of this compound on the expression or function of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) in cellular models. Similarly, studies focusing on its role in the generation or modulation of reactive oxygen species (ROS) in these models could not be identified. While the broader class of androgens has been studied for such effects, data specifically isolating the action of this compound is not available.

Metabolic Regulation Studies in Non-Human Models

Detailed research findings on the impact of this compound on glucose metabolism signaling pathways in skeletal muscle models are not present in the available literature. Investigations into its potential influence on glucose uptake, insulin (B600854) sensitivity, or the activation of key signaling proteins like AMP-activated protein kinase (AMPK) in muscle tissues have not been reported.

There is no specific evidence from research models detailing the role of this compound in the regulation of hepatic lipid homeostasis. Studies concerning its effects on key transcription factors like sterol regulatory element-binding proteins (SREBPs), or on the pathways of fatty acid synthesis and oxidation in the liver, are not documented.

Thrombotic Processes Investigation

No dedicated in vitro or ex vivo studies on the modulation of platelet aggregation by this compound could be located. Consequently, there is no data on its specific effects on platelet activation and aggregation induced by common agonists such as thrombin, collagen, or adenosine (B11128) diphosphate (B83284) (ADP).

Advanced Analytical Methodologies for 17beta Hydroxy 5 Androsten 3 One Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool for the structural elucidation and quantification of steroids due to its high sensitivity and selectivity. When coupled with chromatographic systems, it provides powerful platforms for analyzing 17beta-Hydroxy-5-androsten-3-one in intricate matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold standard for the quantitative analysis of steroids in biological fluids. researchgate.net This technique offers exceptional specificity and sensitivity, allowing for the detection of low concentrations of analytes. nih.govspringernature.com The process typically involves a liquid chromatographic separation followed by mass spectrometric detection, often using a triple quadrupole mass spectrometer.

A key aspect of successful LC-MS/MS analysis is the sample preparation, which often includes liquid-liquid extraction or solid-phase extraction (SPE) to isolate the steroids from the sample matrix. springernature.comlcms.cz Derivatization can also be employed to enhance the ionization efficiency and chromatographic behavior of the target compounds. nih.gov For instance, the use of picolinic acid derivatization has been shown to improve the sensitivity of the analysis for a panel of hydroxy-androgens. nih.gov

The selection of appropriate precursor and product ions in multiple reaction monitoring (MRM) mode ensures high selectivity, minimizing interferences from other structurally similar compounds. springernature.com This targeted approach allows for the accurate quantification of this compound even in complex samples like serum and plasma. lcms.cznih.gov

Table 1: LC-MS/MS Parameters for Androgen Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|

| Testosterone (B1683101) | 289.2 | 97.1 | 25 | nih.gov |

| Dihydrotestosterone (B1667394) (DHT) | 291.2 | 255.2 | 20 | nih.gov |

| Androstenedione (B190577) | 287.2 | 97.1 | 25 | lcms.cz |

| Dehydroepiandrosterone (B1670201) (DHEA) | 271.2 | 213.1 | 20 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique extensively used for the comprehensive analysis of steroid profiles in biological samples. researchgate.net While LC-MS/MS is often preferred for targeted quantification, GC-MS remains a valuable tool for metabolic studies and identifying a broad range of steroids. researchgate.netresearchgate.net

Prior to GC-MS analysis, steroids, including this compound, typically require derivatization to increase their volatility and thermal stability. This often involves the formation of trimethylsilyl (B98337) (TMS) ethers or other derivatives. The derivatized compounds are then separated on a capillary column and detected by a mass spectrometer, which provides characteristic fragmentation patterns for identification. unb.br

GC-MS has been successfully applied to the analysis of anabolic androgenic steroids in various matrices. unb.br The technique's high chromatographic resolution allows for the separation of closely related steroid isomers. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for specific target analytes. unb.brnih.gov

Table 2: GC-MS Retention Times for Selected Steroids

| Compound | Retention Time (min) | Column Type | Reference |

|---|---|---|---|

| 17β-hydroxy-17α-methyl-5β-androst-1-en-3-one | 3.987 | Not Specified | researchgate.net |

| Androsterone | Not Specified | HP-5MS | unb.br |

| Epiandrosterone | Not Specified | HP-5MS | unb.br |

Utilization of Stable Isotope-Labeled Analogues (e.g., DHEA-D5) for Internal Standardization

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate quantification in mass spectrometry-based methods. sigmaaldrich.com These standards are analogues of the analyte of interest where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.govsigmaaldrich.com For example, deuterated testosterone (Testosterone-d3) and DHEA-d5 are commonly used as internal standards. nih.govlumiprobe.com

SIL internal standards are added to the sample at the beginning of the analytical process and exhibit nearly identical chemical and physical properties to the endogenous analyte. This co-elution during chromatography and co-ionization in the mass spectrometer allows for the correction of variations in sample preparation, extraction efficiency, and matrix effects, which can suppress or enhance the analyte signal. nih.gov The use of SIL internal standards significantly improves the precision and accuracy of the quantitative results. sigmaaldrich.com

Chromatographic Separation Methods

Chromatographic techniques are fundamental for the isolation and purification of this compound from complex mixtures and for its analytical determination.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of steroids. nih.govnih.gov When coupled with a UV detector, HPLC can be used for the quantification of this compound, particularly in pharmaceutical formulations or when present at higher concentrations. nih.gov The chromophore in the steroid structure allows for detection at specific wavelengths.

HPLC methods can be optimized by adjusting the mobile phase composition, column chemistry, and flow rate to achieve the desired separation. Isocratic or gradient elution can be employed depending on the complexity of the sample. nih.gov While not as sensitive as mass spectrometry, HPLC-UV offers a robust and cost-effective method for routine analysis and quality control. nih.gov

Reversed-Phase Chromatography for Isolation and Purity Assessment

Reversed-phase chromatography is the most common mode of HPLC used for the analysis of steroids. lcms.cznih.gov In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). This setup is highly effective for separating steroids based on their hydrophobicity.

Reversed-phase HPLC is not only used for analytical quantification but also for the isolation and purification of steroids from synthetic reaction mixtures or natural product extracts. nih.gov By collecting fractions as they elute from the column, researchers can obtain pure samples of this compound for further characterization or use in other experiments. The purity of the isolated compound can then be assessed using the same or a different HPLC method.

Immunoassay-Based Approaches for Screening in Research Settings

Immunoassays are widely utilized for the rapid screening of large numbers of samples due to their high throughput and cost-effectiveness. researchgate.net These methods rely on the specific binding of an antibody to the target analyte, in this case, this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of this compound, a competitive ELISA is often employed. In this format, the sample containing the steroid is mixed with a known amount of enzyme-labeled this compound. This mixture is then added to a microplate well coated with antibodies specific to the steroid. The unlabeled steroid from the sample and the enzyme-labeled steroid compete for binding to the fixed antibodies. After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, and the resulting color change is measured. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

ELISA offers several advantages, including high sensitivity, the potential for automation, and the absence of radioactive materials. mybiosource.com The use of a 96-well microtiter plate format allows for the processing of a large number of samples simultaneously. researchgate.net

Table 1: Comparison of ELISA and RIA

| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) |

| Label | Enzyme elisakits.co.uk | Radioisotope (e.g., 125I) elisakits.co.uk |

| Detection | Colorimetric or fluorescent signal dspaces.org | Radioactive decay dspaces.org |

| Sensitivity | High, but can be less sensitive than RIA elisakits.co.uk | Very high, suitable for low concentrations mybiosource.com |

| Cost | Generally more cost-effective researchgate.net | More expensive due to radioactive materials and disposal researchgate.net |

| Safety | Safer, no radioactive hazards mybiosource.com | Requires special handling and disposal of radioactive waste mybiosource.com |

| Throughput | High, suitable for large-scale screening researchgate.net | Can be lower throughput than ELISA |

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is another competitive binding assay that was one of the first immunoassay techniques developed. nih.govscilit.com In an RIA for this compound, a known quantity of radioactively labeled steroid (e.g., with Iodine-125) is mixed with a sample containing an unknown amount of the unlabeled steroid. elisakits.co.uk This mixture is then incubated with a limited amount of antibody specific to the steroid. The unlabeled steroid from the sample competes with the radiolabeled steroid for the antibody binding sites. After reaching equilibrium, the antibody-bound steroid is separated from the free steroid, and the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of the unlabeled steroid in the sample. A standard curve is generated using known concentrations of the steroid to determine the concentration in the unknown samples. dspaces.org

RIA is known for its high sensitivity and specificity, making it suitable for measuring the low concentrations of hormones often found in biological fluids. elisakits.co.uk However, the use of radioactive materials poses safety risks and requires specialized laboratory facilities and waste disposal procedures. mybiosource.com

Considerations for Cross-Reactivity and Specificity in Research Assays